molecular formula C21H22N6O2 B2879332 2-methoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)nicotinamide CAS No. 1396856-25-9

2-methoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)nicotinamide

Cat. No. B2879332
CAS RN: 1396856-25-9
M. Wt: 390.447
InChI Key: URFUQVJGGUEUEU-UHFFFAOYSA-N
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Description

“2-methoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)nicotinamide” is a chemical compound with the molecular formula C21H22N6O2. It is related to a series of compounds that have been synthesized and studied for their potential as acetylcholinesterase inhibitors (AChEIs), which are used in the treatment of Alzheimer’s disease (AD) .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated using the Ellman’s method, and most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of acetylcholinesterase (AChE), an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This inhibition can enhance cognitive functions, making these compounds potential treatments for Alzheimer’s disease (AD) .

Future Directions

The future directions for research on “2-methoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)nicotinamide” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . This could include more detailed studies on their synthesis, mechanism of action, and efficacy, as well as comprehensive safety evaluations.

properties

IUPAC Name

2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-29-21-17(8-5-9-22-21)20(28)25-18-14-19(24-15-23-18)27-12-10-26(11-13-27)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFUQVJGGUEUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)nicotinamide

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